2-Amino-1-(4-chlorophenyl)ethanone 2-Amino-1-(4-chlorophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 5467-71-0; 7644-03-3
VCID: VC5433472
InChI: InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2
SMILES: C1=CC(=CC=C1C(=O)CN)Cl
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61

2-Amino-1-(4-chlorophenyl)ethanone

CAS No.: 5467-71-0; 7644-03-3

Cat. No.: VC5433472

Molecular Formula: C8H8ClNO

Molecular Weight: 169.61

* For research use only. Not for human or veterinary use.

2-Amino-1-(4-chlorophenyl)ethanone - 5467-71-0; 7644-03-3

Specification

CAS No. 5467-71-0; 7644-03-3
Molecular Formula C8H8ClNO
Molecular Weight 169.61
IUPAC Name 2-amino-1-(4-chlorophenyl)ethanone
Standard InChI InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2
Standard InChI Key KIFWACLIANOVDG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)CN)Cl

Introduction

Structural and Molecular Characteristics

2-Amino-1-(4-chlorophenyl)ethanone features a phenyl ring substituted with a chlorine atom at the para position and an aminoethylketone moiety. Key molecular attributes include:

PropertyValueSource
Molecular formulaC₈H₈ClNO
Molecular weight169.61 g/mol
IUPAC name2-Amino-1-(4-chlorophenyl)ethanone
SMILESClC1=CC=C(C=C1)C(=O)CN
Melting point (HCl salt)262°C
Boiling point (HCl salt)301.6°C at 760 mmHg

The chlorine atom enhances lipophilicity, influencing interactions with biological targets, while the amino and carbonyl groups enable diverse chemical transformations .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Nitropropene Formation: 4-Chlorobenzaldehyde reacts with nitromethane under basic conditions to yield 4-chlorophenyl-2-nitropropene.

  • Catalytic Reduction: The nitropropene intermediate undergoes hydrogenation using palladium on carbon (Pd/C) to produce 2-amino-1-(4-chlorophenyl)ethanone.

Industrial Production

Industrial methods optimize efficiency through:

  • Continuous Flow Reactors: Enhance reaction control and yield.

  • Asymmetric Hydrogenation: Chiral catalysts (e.g., Ru-BINAP) produce enantiopure derivatives for pharmaceutical applications.

MethodConditionsYield
Nitropropene ReductionH₂, Pd/C, EtOH, 25°C75–85%
Microwave-AssistedReduced time, higher purity90%+

Chemical Reactivity

Key Reactions

  • Oxidation:

    • Reagents: KMnO₄ or CrO₃ under acidic conditions.

    • Products: Imines or nitriles .

  • Reduction:

    • Reagents: NaBH₄ or LiAlH₄.

    • Products: 2-Amino-1-(4-chlorophenyl)ethanol.

  • Substitution:

    • Nucleophiles: Amines, thiols.

    • Products: Chlorine-replaced derivatives .

Comparative Reactivity

Reaction TypeReagentsMajor Product
OxidationKMnO₄/H₂SO₄4-Chlorophenylglyoxal
ReductionLiAlH₄/THF(R)-2-Amino-1-(4-chlorophenyl)ethanol
SubstitutionNH₃/EtOH2-Amino-4-chloroaniline
DerivativeCell LineIC₅₀ (µM)
5e (Chalcone analog)MDA-MB-231 (Breast)0.4
5l (Nitro-substituted)HeLa (Cervical)0.5

Enzyme Interactions

  • Monoamine Oxidase (MAO) Inhibition: Modulates neurotransmitter metabolism.

  • Urease Inhibition: IC₅₀: 23.8 µM (Compound 4d).

Applications in Scientific Research

Pharmaceutical Intermediates

  • Analgesics: Precursor to tramadol-like compounds.

  • Antivirals: Investigated for HIV protease inhibition.

Agrochemical Development

  • Herbicides: Chlorophenyl derivatives target plant acetyl-CoA carboxylase.

  • Pesticides: Nitrile derivatives show insecticidal activity .

Material Science

  • Ligands in Catalysis: Chiral variants facilitate asymmetric synthesis.

HazardPrecaution
Skin/Irritation (H315)Use nitrile gloves, lab coat
Eye Damage (H319)Wear safety goggles
Storage2–8°C in airtight containers

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